molecular formula C23H21N3O4S B2967451 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-12-8

5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2967451
CAS No.: 689757-12-8
M. Wt: 435.5
InChI Key: CSJGDQYTBXGVJC-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Grivsky et al. (1980) elaborated on the synthesis of a compound closely related to your query, highlighting its potential as an inhibitor of mammalian dihydrofolate reductase with significant activity against carcinomas (Grivsky et al., 1980).

Chemical Synthesis Techniques

  • Quiroga et al. (1997) demonstrated a synthesis method for pyrido[2,3-d]pyrimidinones, which provides insights into the chemical properties and potential synthesis pathways for similar compounds (Quiroga et al., 1997).

Applications in Heterocyclic Chemistry

  • Narasimhan et al. (1973) discussed the thermal reactions of similar compounds, providing a basis for understanding the thermal stability and reactions of such compounds under different conditions (Narasimhan et al., 1973).

X-ray Analysis and Molecular Structure

  • Zhou et al. (2007) conducted an X-ray analysis of a closely related compound, providing valuable data on molecular structure and bonding which can be extrapolated to similar compounds (Zhou et al., 2007).

Nitrogen Isotope Labeling and Mechanistic Investigations

  • Sako et al. (2000) explored the use of nitrogen isotope labeling in the synthesis of related pyrimidine diones, which is crucial for mechanistic studies and tracing in biological systems (Sako et al., 2000).

Polymerization Characteristics

  • Smith and Tighe (1981) investigated the polymerization of compounds with similar structures, providing insights into how these compounds can be utilized in creating polymers (Smith & Tighe, 1981).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione with 3-nitrobenzyl bromide, followed by cyclization with guanidine and subsequent alkylation with methyl iodide.", "Starting Materials": [ "3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione", "3-nitrobenzyl bromide", "guanidine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in DMF to form 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione.", "Step 2: Cyclization of the above intermediate with guanidine in the presence of a base such as sodium ethoxide in ethanol to form 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Alkylation of the above intermediate with methyl iodide in the presence of a base such as potassium carbonate in DMF to form the final product, 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS No.

689757-12-8

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5

IUPAC Name

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3

InChI Key

CSJGDQYTBXGVJC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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